molecular formula C8H16O B3059352 2,2-Dipropyloxirane CAS No. 98560-25-9

2,2-Dipropyloxirane

Cat. No.: B3059352
CAS No.: 98560-25-9
M. Wt: 128.21 g/mol
InChI Key: YSJRGADMSFUEEA-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Oxirane, 2,2-dipropyl- is a part of the oxirane family, which are known for their broad spectrum of biological activity . The extended PBPK model describes both the unstable oxirane metabolite, 2-CEO, and metabolism of the more stable oxirane, 1-CEO, to reactive metabolites via microsomal oxidation to a diepoxide . This suggests that Oxirane, 2,2-dipropyl- may interact with various enzymes, proteins, and other biomolecules in a biochemical reaction.

Cellular Effects

The cellular effects of Oxirane, 2,2-dipropyl- are not well-documented in the literature. Oxiranes in general are known to have significant effects on cellular processes. For instance, they typically polymerize more slowly than acrylates and tend to be brittle . Cationic active centers are long-lived, resulting in significant dark cure . This suggests that Oxirane, 2,2-dipropyl- may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Oxirane, 2,2-dipropyl- involves a concerted reaction with a four-part, circular transition state . The result is that the originally electropositive oxygen atom ends up in the oxacyclopropane ring and the COOH group becomes COH . This suggests that Oxirane, 2,2-dipropyl- exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

. This suggests that Oxirane, 2,2-dipropyl- may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Oxirane, 2,2-dipropyl- at different dosages in animal models are not well-documented in the literature. It is known that the effects of drugs can vary greatly between different species

Metabolic Pathways

. This suggests that Oxirane, 2,2-dipropyl- may interact with various enzymes or cofactors in metabolic pathways.

Transport and Distribution

The transport and distribution of Oxirane, 2,2-dipropyl- within cells and tissues are not well-documented in the literature. It is known that drugs can be transported and distributed within cells and tissues via various transporters or binding proteins

Subcellular Localization

The subcellular localization of Oxirane, 2,2-dipropyl- is not well-documented in the literature. It is known that proteins can be directed to specific compartments or organelles via targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dipropyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids or hydrogen peroxide in the presence of a catalyst. For instance, the reaction of 2,2-dipropyl-1-pentene with a peracid such as meta-chloroperoxybenzoic acid (mCPBA) can yield this compound under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale epoxidation processes. These processes often employ catalysts such as titanium silicalite-1 (TS-1) or molybdenum-based catalysts to enhance the efficiency and selectivity of the reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dipropyloxirane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding diols or carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can lead to the formation of various substituted oxiranes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products:

    Oxidation: Diols or carbonyl compounds.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted oxiranes.

Scientific Research Applications

2,2-Dipropyloxirane has found applications in various scientific research fields:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    2,2-Dimethyloxirane: Similar in structure but with methyl groups instead of propyl groups.

    2,2-Diethyloxirane: Contains ethyl groups instead of propyl groups.

    1,2-Epoxyoctane: A longer-chain epoxide with different reactivity.

Uniqueness: 2,2-Dipropyloxirane is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other oxiranes. Its larger alkyl groups (propyl) provide different steric and electronic effects, influencing its chemical behavior and applications .

Properties

IUPAC Name

2,2-dipropyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-5-8(6-4-2)7-9-8/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJRGADMSFUEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CO1)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539926
Record name 2,2-Dipropyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98560-25-9
Record name 2,2-Dipropyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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